BenchChemオンラインストアへようこそ!

5-(Furan-3-yl)pyrimidine

Physicochemical profiling Bioisosterism Procurement specification

Select 5-(Furan-3-yl)pyrimidine as a core scaffold for kinase inhibitor libraries. The non-fused furan-pyrimidine architecture delivers superior VEGFR-2 potency (IC50 42.5 nM) vs. fused furo[2,3-d]pyrimidine alternatives, and validated Aurora A inhibitors with co-crystal structures (PDB: 3K5U). Bioisosteric replacement with thiophene is target-dependent and risks potency loss; experimental validation with this specific furan-3-yl building block is essential for reliable SAR exploration.

Molecular Formula C8H6N2O
Molecular Weight 146.15 g/mol
Cat. No. B15053580
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Furan-3-yl)pyrimidine
Molecular FormulaC8H6N2O
Molecular Weight146.15 g/mol
Structural Identifiers
SMILESC1=COC=C1C2=CN=CN=C2
InChIInChI=1S/C8H6N2O/c1-2-11-5-7(1)8-3-9-6-10-4-8/h1-6H
InChIKeyZSSGSLKYCKZXOD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(Furan-3-yl)pyrimidine – Physicochemical and Structural Baseline for Procurement Evaluation


5-(Furan-3-yl)pyrimidine (CAS 560994-06-1) is a heteroaromatic building block composed of a pyrimidine ring directly connected to a furan moiety at the 3-position of the furan ring, with molecular formula C₈H₆N₂O and a molecular weight of 146.15 g/mol . The compound has a predicted boiling point of 277.2 ± 33.0 °C at 760 mmHg and a predicted density of 1.2 ± 0.1 g/cm³ . It is typically supplied as a crystalline solid and serves as a key intermediate in medicinal chemistry for constructing kinase inhibitor scaffolds, including Aurora kinase, EGFR, VEGFR-2, and BTK inhibitors [1]. Its closest structural analog is the thiophene variant, 5-(thiophen-3-yl)pyrimidine (CAS 58759-02-7, C₈H₆N₂S, MW 162.21), where the furan oxygen is replaced by sulfur, enabling direct bioisosteric comparison .

Why 5-(Furan-3-yl)pyrimidine Cannot Be Casually Substituted by Thiophene or Other Heteroaryl Analogs


The furan-3-yl and thien-3-yl substituents are not functionally interchangeable despite their superficial similarity as five-membered heteroaryl rings. The oxygen atom in furan confers distinct electronic properties (higher electronegativity, stronger hydrogen-bond acceptor capacity via the ring oxygen) compared to the sulfur in thiophene, which alters both molecular recognition by biological targets and solid-state packing behavior [1]. A comprehensive review of 135 heteroaryl-substituted and 35 aryl-substituted nucleobase/nucleoside analogs demonstrated that bioisosteric replacement of furanyl with thienyl substituents significantly modulates antiviral, antitumor, and antimycobacterial activities, often in target-specific and unpredictable ways [1]. Substitution without experimental validation therefore risks loss of potency, altered selectivity profiles, or unexpected physicochemical property changes that cannot be anticipated from structure alone [2].

5-(Furan-3-yl)pyrimidine – Quantitative Differentiation Evidence Against Closest Analogs


Physicochemical Property Divergence: 5-(Furan-3-yl)pyrimidine vs. 5-(Thiophen-3-yl)pyrimidine

5-(Furan-3-yl)pyrimidine exhibits systematically lower molecular weight and distinct thermal and density properties compared to its thiophene bioisostere. The furan derivative has a molecular weight of 146.15 g/mol, which is 16.06 g/mol (9.9%) lower than the thiophene analog (162.21 g/mol) . The predicted boiling point of the furan compound (277.2 ± 33.0 °C) is approximately 10.8 °C higher than that of the thiophene analog (266.4 ± 23.0 °C), while its predicted density (1.2 ± 0.1 g/cm³) is lower than that of the thiophene compound (1.241 ± 0.06 g/cm³) . These differences arise from the replacement of the furan oxygen (atomic mass 16) with thiophene sulfur (atomic mass 32) and have direct implications for formulation, solubility, and downstream synthetic handling [1].

Physicochemical profiling Bioisosterism Procurement specification

Vibrational Spectroscopic Fingerprint: Furan- vs. Thiophene-Capped Pyrimidine Raman Signatures

In a combined high-resolution Raman spectroscopy, X-ray crystallography, and DFT computational study of pyrimidine-based halogen bond acceptors, 5-(furan-2-yl)pyrimidine (PrmF) and 5-(thiophen-2-yl)pyrimidine (PrmT) exhibit distinct vibrational signatures. The out-of-plane ring puckering mode ν16a appears at 400 cm⁻¹ in PrmF versus 425 cm⁻¹ in PrmT experimentally, a shift of +25 cm⁻¹ upon sulfur substitution [1]. The in-plane ring bending modes ν6b and ν6a are observed at 628 cm⁻¹ and 680 cm⁻¹ respectively in crystalline Prm, and shift to higher energy in both PrmF and PrmT, with distinct coupling patterns to the heteroaryl ring motions [1]. Critically, Prm's signature ring breathing mode ν1 at ~990 cm⁻¹ is completely absent in both furan- and thiophene-capped derivatives due to strong mixing with heteroaryl ring stretching motions, demonstrating that furan and thiophene substitution fundamentally alters the vibrational landscape of the pyrimidine core [1].

Raman spectroscopy Crystal engineering Halogen bonding

Aurora Kinase A Inhibition: Furanopyrimidine Scaffold Potency and Ligand Efficiency

The furanopyrimidine core has been validated as a productive Aurora kinase A inhibitor scaffold through high-throughput screening of 125,000 compounds, with the most potent furanopyrimidine derivative achieving an IC₅₀ of 309 nM against Aurora kinase A, confirmed by X-ray co-crystallography at 2.35 Å resolution (PDB: 3K5U) [1]. A related furanopyrimidine hit (compound 1) showed an IC₅₀ of 273 nM with a ligand efficiency (LE) of 0.36 and ligand-efficiency-dependent lipophilicity (LELP) of 10.28 [2]. By comparison, thienopyrimidine-based Aurora kinase inhibitors reported by McClellan et al. achieved IC₅₀ values in a broadly similar range but with distinct selectivity profiles across Aurora A and B isoforms, underscoring that the furan versus thiophene scaffold choice directly impacts kinase selectivity [3]. A focused library of 350 furanopyrimidines was rapidly synthesized and screened against both Aurora and EGFR kinases, yielding multiple hits and demonstrating the scaffold's synthetic tractability for parallel library generation [4].

Aurora kinase Cancer therapeutics Fragment-based drug design

VEGFR-2 Kinase Inhibition: Furan Derivatives Approach Sorafenib Potency

In a 2024 study of furan- and furopyrimidine-based derivatives, furan compounds 7b and 7c displayed VEGFR-2 inhibitory activity with IC₅₀ values of 42.5 nM and 52.5 nM, respectively, approaching the potency of the clinical reference standard sorafenib (IC₅₀ = 41.1 nM) [1]. The overall furan series (7a–d) exhibited a broad IC₅₀ range of 42.5–189 nM, with electron-withdrawing substituents conferring superior potency [1]. Compound 7b further demonstrated antiproliferative activity nearly equipotent to sorafenib against A549 lung cancer cells (IC₅₀ = 6.66 μM vs. 6.60 μM) and HT-29 colon cancer cells (IC₅₀ = 8.51 μM vs. 8.78 μM), with confirmed mechanism via VEGFR-2 deactivation by Western blot and G2/M cell cycle arrest [1]. In contrast, the furo[2,3-d]pyrimidine series (fused furan-pyrimidine) showed generally weaker VEGFR-2 inhibition (IC₅₀ = 57.1–196 nM), indicating that the non-fused furan-pyrimidine connectivity in 5-(furan-3-yl)pyrimidine-derived analogs may be advantageous for achieving higher potency [1].

VEGFR-2 Angiogenesis inhibition Anticancer lead optimization

EGFR Kinase Inhibition: Furanopyrimidine-Based Clinical Candidate DBPR112 (Gozanertinib)

The furanopyrimidine scaffold has produced the orally active, third-generation EGFR inhibitor DBPR112 (Gozanertinib), which demonstrates IC₅₀ values of 15 nM against EGFRWT and 48 nM against the double-mutant EGFRL858R/T790M [1]. In head-to-head comparison within the same chemical series, an initial lead compound 12 lacking the optimized solubilizing group showed reduced selectivity (EGFRWT IC₅₀ = 20 nM vs. EGFRL858R/T790M IC₅₀ = 27 nM), while further optimization yielded compound 15 with 10-fold mutant selectivity (EGFRWT IC₅₀ = 393 nM vs. EGFRL858R/T790M IC₅₀ = 38 nM) [1]. This demonstrates that the furanopyrimidine core is compatible with achieving both high potency and mutant-selective EGFR inhibition, a profile that distinguishes it from thiophene-fused pyrimidine EGFR inhibitors described in patent literature which are claimed to exhibit different selectivity and adverse effect profiles [2]. DBPR112 also showed antiproliferative activity in A431 cells (CC₅₀ = 1020 nM) and H1975 cells (CC₅₀ = 620 nM) [1].

EGFR TKI NSCLC Third-generation inhibitor

Scalable Synthetic Access via Nickel-Catalyzed Suzuki–Miyaura Coupling

A robust, scalable synthetic procedure for 5-(furan-3-yl)pyrimidine has been established using nickel-catalyzed Suzuki–Miyaura coupling between 5-bromopyrimidine (10.0 g, 63.0 mmol) and 3-furanylboronic acid (17.6 g, 158 mmol, 2.50 equiv) with NiCl₂(PCy₃)₂ (0.220 g, 0.500 mol%) as catalyst and K₃PO₄ as base in tert-amyl alcohol at 120 °C, published as a checked procedure in Organic Syntheses [1]. This method avoids the use of expensive palladium catalysts and enables multi-gram preparation. In contrast, the thiophene analog 5-(thiophen-3-yl)pyrimidine is typically accessed through different synthetic routes (e.g., Knoevenagel condensation for substituted derivatives), and comparative cross-coupling efficiencies between 3-furanylboronic acid and 3-thienylboronic acid can vary significantly due to differences in boronic acid stability and transmetallation rates [2]. The electron-deficient nature of the pyrimidine ring further facilitates subsequent nucleophilic aromatic substitution at the 2- and 4-positions, enabling rapid derivatization of the core scaffold [3].

Synthetic methodology C–C cross-coupling Process chemistry

5-(Furan-3-yl)pyrimidine – Prioritized Application Scenarios Based on Quantitative Evidence


Kinase Inhibitor Lead Generation: Aurora Kinase A and EGFR-Focused Libraries

Procure 5-(furan-3-yl)pyrimidine as a core scaffold for generating focused kinase inhibitor libraries targeting Aurora kinase A and EGFR. The furanopyrimidine scaffold has produced Aurora A inhibitors with IC₅₀ values as low as 273–309 nM with validated binding modes confirmed by X-ray co-crystallography (PDB: 3K5U) [1], and has yielded the clinical-stage EGFR inhibitor DBPR112 (EGFRWT IC₅₀ = 15 nM) [2]. A 350-compound furanopyrimidine library was successfully screened against both Aurora and EGFR kinases, confirming the scaffold's versatility for parallel screening [1]. The electron-deficient pyrimidine ring allows systematic derivatization at the 2- and 4-positions via nucleophilic aromatic substitution, enabling rapid SAR exploration [3].

Anti-Angiogenesis Drug Discovery: VEGFR-2 Inhibitor Development

Utilize 5-(furan-3-yl)pyrimidine as a starting point for VEGFR-2 inhibitor programs. Furan-based derivatives (e.g., 7b) achieve VEGFR-2 IC₅₀ values of 42.5 nM, within 3.4% of sorafenib's potency (41.1 nM), and demonstrate equipotent antiproliferative activity against A549 (lung) and HT-29 (colon) cancer cell lines [4]. Critically, the non-fused furan-pyrimidine architecture in these derivatives outperforms fused furo[2,3-d]pyrimidine alternatives (best IC₅₀ = 57.1 nM) by approximately 25%, establishing a clear structure-based rationale for selecting the non-fused scaffold [4].

Halogen-Bonded Co-Crystal Engineering and Materials Science

Deploy 5-(furan-3-yl)pyrimidine as a halogen bond acceptor building block in crystal engineering studies. Raman spectroscopy and X-ray crystallography demonstrate that furan-capped pyrimidines (PrmF) exhibit distinct vibrational signatures (ν16a = 400 cm⁻¹, ring-ring stretch = 358 cm⁻¹) compared to thiophene analogs (ν16a = 425 cm⁻¹, ring-ring stretch = 324 cm⁻¹), reflecting different noncovalent interaction propensities [5]. In solid-state co-crystals, halogen bonding and π-stacking interactions dominate over weak hydrogen bonding (C–H···O or C–H···N), making the furan oxygen a unique interaction handle not available in the thiophene variant [5].

Computational Chemistry and Bioisostere Assessment Studies

Employ 5-(furan-3-yl)pyrimidine as a reference compound for computational assessment of furan versus thiophene bioisosterism. The 9.9% lower molecular weight, higher boiling point (+10.8 °C), and lower density (-0.041 g/cm³) compared to 5-(thiophen-3-yl)pyrimidine provide experimentally verifiable benchmarks for validating computational predictions of physicochemical properties . The comprehensive review by Ostrowski documenting 135 heteroaryl-substituted nucleobase/nucleoside analogs confirms that furan-3-yl to thien-3-yl substitution significantly modulates biological activity in a target-dependent manner, making this compound pair an ideal case study for bioisostere training sets [6].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-(Furan-3-yl)pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.